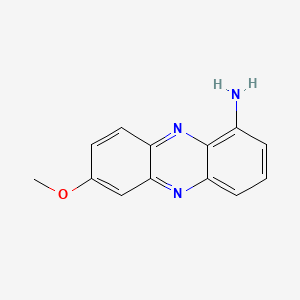
7-Methoxyphenazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyphenazin-1-amine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 7-Methoxyphenazin-1-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzenes with appropriate methoxy-substituted precursors . Another method includes the oxidative cyclization of diphenylamines . Industrial production methods often utilize catalytic hydrogenation and reductive cyclization techniques to achieve high yields and purity .
Chemical Reactions Analysis
7-Methoxyphenazin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
7-Methoxyphenazin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Industry: The compound is used in the development of dyes and pigments due to its stable color properties
Mechanism of Action
The mechanism of action of 7-Methoxyphenazin-1-amine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately causing cell death . The compound’s ability to interfere with cellular respiration and energy production also contributes to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
7-Methoxyphenazin-1-amine can be compared with other phenazine derivatives such as:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives.
Properties
CAS No. |
18450-05-0 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.251 |
IUPAC Name |
7-methoxyphenazin-1-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3 |
InChI Key |
DOKYBQBAPUSQKN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1 |
Synonyms |
1-Amino-7-methoxyphenazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















